4-Anilino-2-chloro-5-methylpyrimidine

Description

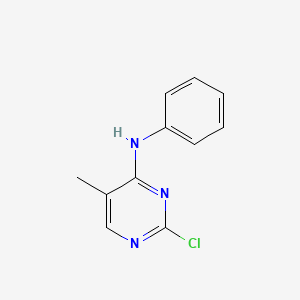

4-Anilino-2-chloro-5-methylpyrimidine is a pyrimidine derivative featuring an anilino group at position 4, a chloro substituent at position 2, and a methyl group at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their ability to mimic nucleobases and engage in hydrogen bonding. This compound has been explored for its antiviral properties, particularly against hepatitis C virus (HCV), as part of a broader class of 4-anilinopyrimidines . Its synthesis typically involves nucleophilic substitution reactions between chlorinated pyrimidine precursors and substituted anilines .

Properties

Molecular Formula |

C11H10ClN3 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

2-chloro-5-methyl-N-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C11H10ClN3/c1-8-7-13-11(12)15-10(8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |

InChI Key |

OFFRSGOKMGSKFO-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1NC2=CC=CC=C2)Cl |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1.1. 4-(4-Substituted-anilino)pyrimidine Derivatives (Antiviral Agents)

In a 2002 patent, 4-anilinopyrimidine derivatives with morpholino-substituted anilino groups demonstrated potent HCV inhibition. The chloro and methyl substituents in 4-Anilino-2-chloro-5-methylpyrimidine enhance electrophilicity at position 2 (via Cl) and hydrophobicity at position 5 (via CH₃), critical for binding to viral polymerase active sites. Analogues with bulkier substituents (e.g., piperazine) showed reduced potency due to steric hindrance .

2.1.2. 2-Anilino-4-(thiazol-5-yl)pyrimidine (CDK Inhibitors)

Replacing the 5-methyl group with a thiazole ring (as in 2-Anilino-4-(thiazol-5-yl)pyrimidine) resulted in nanomolar inhibition of cyclin-dependent kinase 2 (CDK2). The thiazole’s sulfur atom and aromaticity facilitate π-π stacking and hydrophobic interactions with kinase ATP-binding pockets. In contrast, the methyl group in this compound may limit kinase affinity but improve metabolic stability .

2.2. Structural and Crystallographic Comparisons

2.2.1. 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine

Crystallographic analysis of this analogue revealed intramolecular N–H∙∙∙N hydrogen bonding and π–π stacking between aromatic rings. The fluoroanilino group enhances electronegativity, influencing dipole interactions. In this compound, the chloro substituent’s larger atomic radius compared to fluorine may alter bond angles and packing efficiency in crystal lattices .

2.2.2. 5-Bromo-2-chloropyrimidin-4-amine

However, the absence of an anilino group reduces its ability to engage in extended π–π networks. The methyl group in this compound contributes to steric stabilization without introducing heavy atom effects .

2.3.1. (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

This derivative incorporates a basic piperidine ring, improving water solubility via protonation. In contrast, this compound’s anilino group lacks ionizable protons, likely reducing aqueous solubility but enhancing blood-brain barrier permeability .

2.3.2. 2-Chloro-4-methylpyrimidin-5-amine

Replacing the anilino group with an amine at position 4 simplifies synthesis but eliminates aromatic interactions critical for target binding. The methyl group at position 5 is retained, suggesting its role in stabilizing hydrophobic pockets .

Data Tables: Key Comparisons

Research Findings and Trends

- Antiviral vs. Kinase Targeting: The anilino group’s aromaticity is critical for antiviral activity (HCV protease inhibition), while thiazole or piperidine modifications shift activity toward kinase inhibition .

- Chloro vs. Bromo Substituents : Chloro groups favor nucleophilic substitution in synthesis, whereas bromo analogues offer stronger halogen bonding but higher molecular weight .

- Methyl Group Role : The 5-methyl group universally enhances metabolic stability across analogues, reducing oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.